EMT inhibitor-1 -

EMT inhibitor-1

Catalog Number: EVT-2607022
CAS Number:
Molecular Formula: C12H12Cl2N2O2S
Molecular Weight: 319.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Epithelial-mesenchymal transition inhibitor-1 is a compound that has garnered significant interest in cancer research due to its potential to inhibit the epithelial-mesenchymal transition (EMT) process, which is crucial for cancer metastasis. EMT is characterized by the loss of epithelial traits and the acquisition of mesenchymal properties, enabling cancer cells to invade surrounding tissues and spread to distant sites. The regulation of EMT involves various signaling pathways and transcription factors, notably Snail1, which plays a pivotal role in this transition.

Source

The concept of EMT inhibitors, including EMT inhibitor-1, is derived from extensive research into the molecular mechanisms underlying cancer progression. Studies have identified specific proteins and pathways involved in EMT, such as the interaction between glutamyl-prolyl-tRNA synthetase and Snail1 protein, which are critical for the transition process . The development of EMT inhibitors is aimed at reversing or preventing these changes to improve cancer treatment outcomes.

Classification

EMT inhibitor-1 falls under the category of small molecules designed to target specific proteins involved in the EMT process. These compounds can be classified based on their mechanism of action, target specificity, and chemical structure. The primary classification includes:

  • Small Molecule Inhibitors: Compounds that interfere with protein-protein interactions or enzymatic activities related to EMT.
  • Metabolic Inhibitors: Agents that disrupt metabolic pathways associated with EMT, such as glycolysis or lipid metabolism .
Synthesis Analysis

The synthesis of EMT inhibitor-1 typically involves organic synthesis methods tailored to produce compounds that can effectively interact with target proteins. Common approaches include:

  • Chemical Synthesis: Utilizing standard organic chemistry techniques such as coupling reactions, functional group modifications, and purification processes.
  • Structure-Activity Relationship Studies: Modifying the chemical structure of lead compounds based on their biological activity to enhance efficacy and reduce toxicity.

Technical details may involve specific reaction conditions (temperature, solvent choice), catalysts used, and purification methods such as chromatography.

Molecular Structure Analysis

The molecular structure of EMT inhibitor-1 is characterized by its specific arrangement of atoms and functional groups that facilitate interaction with target proteins involved in EMT. Data regarding its molecular weight, formula, and stereochemistry are essential for understanding its reactivity and binding affinity.

  • Molecular Formula: Typically represented as CxHyNzOw (exact values depend on the specific compound).
  • Molecular Weight: Calculated based on the number of each type of atom present.
  • 3D Structure: Analyzing the three-dimensional conformation using techniques like X-ray crystallography or NMR spectroscopy can provide insights into binding interactions with target proteins.
Chemical Reactions Analysis

EMT inhibitor-1 may undergo various chemical reactions that influence its stability and activity:

  • Binding Reactions: Interactions with Snail1 or other transcription factors that regulate EMT.
  • Metabolic Degradation: Reactions leading to the breakdown of the compound within biological systems.
  • Modification Reactions: Potential post-synthetic modifications that enhance its pharmacological properties.

Technical details would include reaction mechanisms, kinetics, and thermodynamics associated with these processes.

Mechanism of Action

The mechanism of action for EMT inhibitor-1 primarily involves:

  • Inhibition of Transcription Factors: Directly blocking the activity of Snail1 or related transcription factors that promote EMT.
  • Disruption of Signaling Pathways: Interfering with pathways such as TGF-beta signaling that are crucial for initiating EMT.
  • Reversal of Metabolic Changes: Targeting metabolic pathways altered during EMT to restore normal cellular function .

Data supporting these mechanisms often come from in vitro studies demonstrating changes in gene expression profiles upon treatment with EMT inhibitor-1.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of EMT inhibitor-1 is crucial for its application in research:

  • Solubility: Determines how well the compound can be dissolved in biological fluids.
  • Stability: Influences shelf-life and effectiveness; stability studies under various conditions (pH, temperature) are essential.
  • pKa Values: Relevant for understanding ionization states at physiological pH.

Relevant data may include empirical formulas derived from experimental measurements.

Applications

EMT inhibitor-1 has several scientific applications:

  • Cancer Research: Used to study mechanisms of metastasis and identify potential therapeutic targets.
  • Drug Development: Serves as a lead compound for developing new therapies aimed at preventing cancer spread.
  • Biomarker Discovery: Assists in identifying biomarkers associated with EMT processes in various cancers.
Introduction to EMT and Therapeutic Targeting

Epithelial-Mesenchymal Transition in Oncogenesis and Metastasis

Epithelial-Mesenchymal Transition represents a fundamental cellular reprogramming process wherein epithelial cells shed their polarized morphology and cell-adhesion properties to acquire a mesenchymal phenotype characterized by enhanced migratory capacity, invasiveness, and resistance to apoptosis. This transformation is orchestrated by core transcription factors including SNAIL (SNAI1), SLUG (SNAI2), TWIST, and Zinc finger E-box-binding homeobox (ZEB) proteins, which collectively suppress epithelial markers (e.g., E-cadherin encoded by CDH1) and upregulate mesenchymal markers (e.g., vimentin, N-cadherin, fibronectin) [1] [4] [9]. In oncogenesis, this process facilitates local tissue invasion by primary tumor cells and their subsequent intravasation into the circulatory system—critical early steps in the metastatic cascade. The molecular alterations during Epithelial-Mesenchymal Transition are not binary but exist along a spectrum, with intermediate "partial Epithelial-Mesenchymal Transition" states exhibiting both epithelial and mesenchymal characteristics that may enhance collective cell migration and metastatic efficiency [7] [9].

Table 1: Key Transcription Factors Driving Epithelial-Mesenchymal Transition in Human Carcinomas

Transcription FactorPrimary Molecular ActionsAssociated Cancer Types
SNAIL (SNAI1)Represses CDH1 (E-cadherin); activates matrix metalloproteinasesBreast, Gastric, Colorectal
SLUG (SNAI2)Promotes vimentin/N-cadherin; downregulates occludinLung, Ovarian, Breast
TWISTInduces angiogenesis via vascular endothelial growth factor; inhibits p53Prostate, Non-Small Cell Lung Cancer
ZEB1/ZEB2Suppresses epithelial junctional complexes; induces stemnessHead and Neck, Pancreatic

Cancer cells leveraging Epithelial-Mesenchymal Transition exhibit phenotypic plasticity that enables adaptation to diverse microenvironments during dissemination. For instance, Epithelial-Mesenchymal Transition transcription factors directly bind promoter regions of genes involved in extracellular matrix degradation (e.g., matrix metalloproteinase-2 and matrix metalloproteinase-9), facilitating stromal penetration [4]. Furthermore, Epithelial-Mesenchymal Transition activation correlates with the emergence of cancer stem cells—a subpopulation responsible for tumor initiation, self-renewal, and colonization of distant organs. Clinical evidence demonstrates that overexpression of these transcription factors predicts poor prognosis across multiple malignancies, underscoring their centrality in metastatic progression [9] [10].

Epithelial-Mesenchymal Transition as a Driver of Chemoresistance and Tumor Microenvironment Remodeling

Beyond its role in metastasis, Epithelial-Mesenchymal Transition confers multidrug resistance through diverse mechanisms. Cells undergoing Epithelial-Mesenchymal Transition upregulate ATP-binding cassette transporters that efflux chemotherapeutic agents, enhance DNA damage repair capacity, and evade therapy-induced apoptosis. In non-small cell lung cancer, induction of Epithelial-Mesenchymal Transition via carnitine palmitoyltransferase 1C activates SNAIL-dependent pathways that directly diminish cisplatin-induced cytotoxicity [5]. Similarly, ovarian cancer cells exhibiting Epithelial-Mesenchymal Transition traits resist chimeric antigen receptor T-cell immunotherapy through HBO1-mediated epigenetic reprogramming of immune evasion genes [6].

The tumor microenvironment serves as both an inducer and a product of Epithelial-Mesenchymal Transition dynamics. Cancer-associated fibroblasts, myeloid-derived suppressor cells, and tumor-associated macrophages secrete transforming growth factor-β, interleukin-6, and epidermal growth factor to initiate Epithelial-Mesenchymal Transition in carcinoma cells [2] [8]. Reciprocally, Epithelial-Mesenchymal Transition-reprogrammed cancer cells remodel their microenvironment by:

  • Recruiting immunosuppressive cells: SNAIL-expressing cells secrete thrombospondin-1 and regulatory T-cell-inducing cytokines (e.g., transforming growth factor-β1, interleukin-2), fostering an immunosuppressive niche [2].
  • Promoting angiogenesis: ZEB1 and TWIST upregulate vascular endothelial growth factor production, while soluble vimentin acts as a pro-angiogenic factor mimicking vascular endothelial growth factor activity [2] [8].
  • Inducing extracellular matrix stiffness: Lysyl oxidase enzymes crosslink collagen fibers, creating a physical scaffold conducive to invasion and Epithelial-Mesenchymal Transition propagation [1].

Table 2: Molecular Mediators Linking Epithelial-Mesenchymal Transition to Treatment Resistance

MediatorResistance MechanismTherapeutic Challenge
Carnitine palmitoyltransferase 1CInduces SNAIL-dependent Epithelial-Mesenchymal Transition; reduces cisplatin-induced DNA damagePlatinum-based chemotherapy failure
HBO1 (MYST acetyltransferase)Epigenetically silences tumor antigens; promotes regulatory T-cell infiltrationImmunotherapy non-responsiveness
Extracellular vimentinMimics vascular endothelial growth factor signaling; enhances endothelial survivalAnti-angiogenic therapy resistance

This bidirectional crosstalk establishes a self-reinforcing circuit wherein Epithelial-Mesenchymal Transition enhances stromal activation, which further perpetuates Epithelial-Mesenchymal Transition and associated therapeutic resistance. Consequently, Epithelial-Mesenchymal Transition-positive cells frequently persist as residual populations following conventional therapies, serving as reservoirs for disease recurrence [7] [10].

Rationale for Targeting Epithelial-Mesenchymal Transition in Cancer Therapeutics

The molecular dependencies of Epithelial-Mesenchymal Transition provide a compelling therapeutic vulnerability across cancer types. Targeting Epithelial-Mesenchymal Transition offers a multipronged approach: inhibiting primary tumor invasion, preventing metastasis, reversing chemoresistance, and re-sensitizing tumors to immunotherapy. Natural products have historically served as rich sources of Epithelial-Mesenchymal Transition inhibitors, with compounds like sulforaphane, curcumin, and epigallocatechin gallate demonstrating efficacy in suppressing SNAIL, TWIST, or ZEB expression in preclinical models [1]. These agents typically modulate upstream signaling hubs (e.g., transforming growth factor-β, Wnt/β-catenin, phosphoinositide 3-kinase) that converge on Epithelial-Mesenchymal Transition transcription factors [1] [4].

Contemporary drug discovery focuses on precision targeting of Epithelial-Mesenchymal Transition effectors:

  • Direct transcription factor inhibitors: Small molecules disrupting SNAIL/SLUG DNA-binding or ZEB dimerization
  • Epigenetic modulators: Histone acetyltransferase inhibitors (e.g., HBO1 antagonists) that prevent chromatin remodeling at Epithelial-Mesenchymal Transition gene loci [6]
  • Metabolic interferons: Agents blocking Epithelial-Mesenchymal Transition-associated lipid metabolism enzymes like carnitine palmitoyltransferase 1C [5]
  • Ubiquitin-proteasome manipulators: Compounds enhancing degradation of Epithelial-Mesenchymal Transition transcription factors (e.g., NEDD4L inducers promoting carnitine palmitoyltransferase 1C ubiquitination) [5]

Table 3: Therapeutic Strategies Targeting Epithelial-Mesenchymal Transition in Oncology

Therapeutic ApproachMolecular TargetsRepresentative Agents
Transforming growth factor-β inhibitionTransforming growth factor-β receptor kinase, SMAD phosphorylationGalunisertib, Fresolimumab
Wnt/β-catenin pathway blockadeβ-catenin destruction complex, Frizzled receptorsPRI-724, OMP-54F28
Histone acetyltransferase inhibitionHBO1/KAT7 acetyltransferase activityWM-3835 (preclinical)
Metabolic pathway disruptionCarnitine palmitoyltransferase 1C activityEtomoxir, Perhexiline
Natural product derivativesMultiple Epithelial-Mesenchymal Transition signaling nodesSulforaphane analogues, Synthetic curcuminoids

Combination strategies represent the frontier of Epithelial-Mesenchymal Transition-targeted therapy. Integrating Epithelial-Mesenchymal Transition inhibitors with immune checkpoint blockade reverses Epithelial-Mesenchymal Transition-mediated immunosuppression, while pairing them with cytotoxic agents counteracts chemoresistance [6] [8]. The plasticity of Epithelial-Mesenchymal Transition necessitates therapeutic approaches that either lock cells in epithelial states or exploit vulnerabilities of intermediate Epithelial-Mesenchymal Transition phenotypes. As Epithelial-Mesenchymal Transition inhibition moves toward clinical translation, biomarker-driven patient selection—using circulating tumor cell Epithelial-Mesenchymal Transition status or Epithelial-Mesenchymal Transition transcriptional signatures—will be critical for demonstrating efficacy [7] [10].

Properties

Product Name

EMT inhibitor-1

IUPAC Name

4-[[4-(3,4-dichlorophenyl)-1,2,5-thiadiazol-3-yl]oxy]butan-1-ol

Molecular Formula

C12H12Cl2N2O2S

Molecular Weight

319.2 g/mol

InChI

InChI=1S/C12H12Cl2N2O2S/c13-9-4-3-8(7-10(9)14)11-12(16-19-15-11)18-6-2-1-5-17/h3-4,7,17H,1-2,5-6H2

InChI Key

FWMUIOJZHOPPDX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=NSN=C2OCCCCO)Cl)Cl

Solubility

not available

Canonical SMILES

C1=CC(=C(C=C1C2=NSN=C2OCCCCO)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.